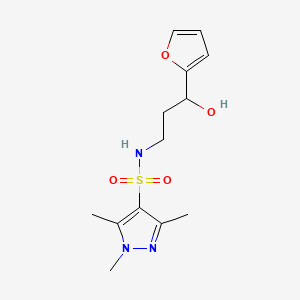

![molecular formula C7H6ClN3 B2942452 8-Chloroimidazo[1,2-a]pyridin-3-amine CAS No. 1427372-54-0](/img/structure/B2942452.png)

8-Chloroimidazo[1,2-a]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

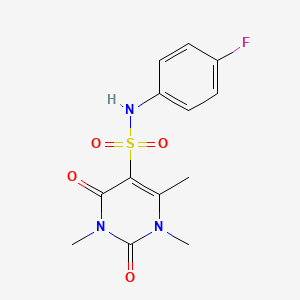

8-Chloroimidazo[1,2-a]pyridin-3-amine is a chemical compound with the CAS Number: 1427372-54-0 . It has a molecular weight of 167.6 . The compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in literature . For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR) is used for the one-pot synthesis of therapeutically relevant fused imidazoles bridgehead nitrogen heterocyclic compounds from readily available aldehyde, isocyanide and amidine building blocks .Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H6ClN3/c8-5-2-1-3-11-6 (9)4-10-7 (5)11/h1-4H,9H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique

Medicinal Chemistry Applications

In medicinal chemistry, the structural diversity offered by derivatives of 8-Chloroimidazo[1,2-a]pyridin-3-amine facilitates the search for new pharmacologically active compounds. For instance, the synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines is highlighted for its potential in creating combinatorial libraries, an approach useful for identifying compounds with optimal binding to biological targets (Schmid, Schühle, & Austel, 2006). Additionally, the synthesis of conformationally constrained tetrahydroimidazo[1,5-a]pyridine derivatives as farnesyltransferase inhibitors showcases the relevance of this compound in developing compounds with improved metabolic stability, an essential factor in drug design (Dinsmore et al., 2000).

Materials Science and Organic Synthesis

In materials science, this compound derivatives have been investigated for their phosphorescent properties, which are influenced by positional isomeric effects. This application is crucial for developing new materials with switchable phosphorescence, responding to external stimuli like acid-base vapor (Li & Yong, 2019). Such materials have potential uses in sensors and display technologies.

Mécanisme D'action

Target of Action

The primary targets of 8-Chloroimidazo[1,2-a]pyridin-3-amine are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the activity of the compound’s targets, leading to changes in cellular processes.

Propriétés

IUPAC Name |

8-chloroimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBAZGQVTNUMNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

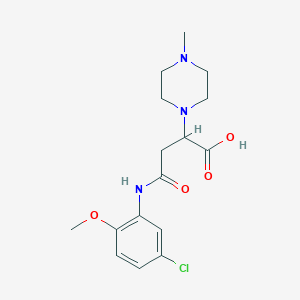

![1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one](/img/structure/B2942369.png)

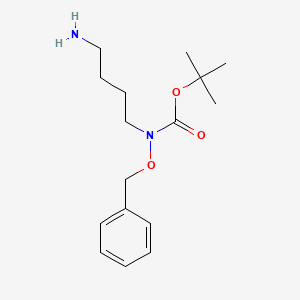

![5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2942371.png)

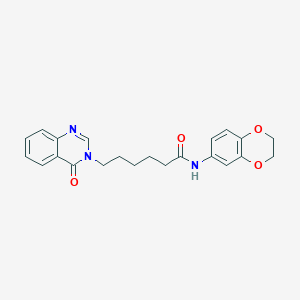

![2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2942375.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)

![2-Chloro-1-[2-(3,3-dimethylbutyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone](/img/structure/B2942382.png)